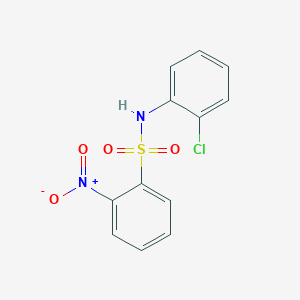

N-(2-chlorophenyl)-2-nitrobenzenesulfonamide

説明

Historical Context and Evolution of Sulfonamide Research in Organic Chemistry

The history of sulfonamides began in the early 20th century, with their origins in the dye industry. The breakthrough moment came in the 1930s when Gerhard Domagk discovered the antibacterial properties of a sulfonamide-containing dye, Prontosil. researchgate.netwikipedia.orgslideshare.net This discovery marked the dawn of the antibiotic era, as Prontosil was the first effective systemic antibacterial agent. wikipedia.org Subsequent research revealed that the active component of Prontosil was sulfanilamide, a simpler sulfonamide. ijpsjournal.com This finding unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives in the pursuit of enhanced efficacy and reduced toxicity. wikipedia.org Over the decades, the focus of sulfonamide research has expanded beyond antibacterial agents to a wide array of therapeutic areas, including diuretics, anti-inflammatory agents, and anticancer drugs. openaccesspub.orgfrontiersrj.comresearchgate.net

General Structural Features and Classification of Sulfonamide Compounds

The defining feature of a sulfonamide is the functional group -S(=O)₂-N<, which consists of a sulfonyl group connected to an amine group. researchgate.net The general structure can be represented as R-SO₂-NR'R'', where R is typically an aryl or alkyl group, and R' and R'' can be hydrogen, alkyl, aryl, or part of a heterocyclic ring. nih.gov

Sulfonamides can be classified in several ways, reflecting their diverse applications and chemical properties:

Based on the substituent on the sulfonamide nitrogen:

Primary sulfonamides: Where the nitrogen is bonded to two hydrogen atoms (R-SO₂-NH₂).

Secondary sulfonamides: Where the nitrogen is bonded to one hydrogen and one organic substituent (R-SO₂-NHR').

Tertiary sulfonamides: Where the nitrogen is bonded to two organic substituents (R-SO₂-NR'R'').

Based on their therapeutic use: This includes antibacterial, anticonvulsant, anti-inflammatory, diuretic, and hypoglycemic agents. openaccesspub.org

Based on chemical structure: This classification can be based on the nature of the R group (e.g., aromatic or aliphatic) or the substituents on the aromatic ring. pharmacy180.com For instance, antibacterial sulfonamides often contain an aromatic amine group, whereas non-antibacterial sulfonamides typically lack this feature. nih.gov

Academic Research Trajectories in Sulfonamide Synthesis and Characterization

The synthesis of sulfonamides has been a subject of extensive research, with the primary and most common method involving the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comresearchgate.net This versatile reaction allows for the introduction of a wide variety of substituents on both the sulfonyl and amine moieties, enabling the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.

Modern synthetic methodologies continue to be developed to improve efficiency, yield, and functional group tolerance. These include transition metal-catalyzed reactions and the use of alternative sulfonating agents. researchgate.net The characterization of newly synthesized sulfonamides is a critical aspect of research, employing a range of spectroscopic techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the molecular structure and connectivity of atoms.

Infrared (IR) spectroscopy: To identify the characteristic vibrational frequencies of the sulfonamide functional group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

X-ray crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state.

Theoretical and Computational Approaches in Sulfonamide Studies

In recent years, theoretical and computational methods have become indispensable tools in the study of sulfonamides. Density Functional Theory (DFT) is a prominent computational method used to simulate the electronic structure of organic compounds. nih.govresearchgate.net These approaches provide valuable insights into:

Molecular geometry and conformation: Predicting the most stable three-dimensional structure of a sulfonamide. mdpi.com

Electronic properties: Calculating properties such as molecular orbital energies (HOMO and LUMO), which are important for understanding reactivity. nih.gov

Spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. researchgate.net

Reaction mechanisms: Investigating the pathways and transition states of synthetic reactions.

Structure-Activity Relationships (SAR): Correlating the structural features of sulfonamides with their biological activity, which can guide the design of new and more potent compounds. nih.gov

Focus on N-(2-chlorophenyl)-2-nitrobenzenesulfonamide within Sulfonamide Research Landscape

Within the vast chemical space of sulfonamides, this compound stands as a specific entity for academic investigation. Its structure combines a 2-nitrobenzenesulfonyl moiety with a 2-chloroaniline (B154045) fragment. The presence of the electron-withdrawing nitro group on the benzenesulfonyl ring and the chloro substituent on the aniline (B41778) ring are expected to influence its chemical and physical properties.

The study of such specifically substituted sulfonamides is crucial for understanding the nuanced effects of substituent placement on molecular conformation and intermolecular interactions. Research on this compound contributes to the broader understanding of structure-property relationships within the sulfonamide class.

Detailed Research Findings on this compound

The synthesis and structural characterization of this compound have been reported in the scientific literature. nih.gov

Synthesis

The compound was prepared by the reaction of 2-nitrobenzenesulfonyl chloride with 2-chloroaniline. nih.gov The reaction mixture was heated, and upon cooling and addition to ice-cold water, the solid product precipitated. nih.gov The crude product was then purified by filtration and recrystallization from dilute ethanol (B145695) to a constant melting point of 145°C. nih.gov The purity of the compound was confirmed by its infrared spectra. nih.gov

Molecular and Crystal Structure

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of this compound. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉ClN₂O₄S |

| Molecular Weight | 312.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2477 (9) |

| b (Å) | 15.293 (1) |

| c (Å) | 10.4671 (9) |

| β (°) | 108.66 (1) |

| Volume (ų) | 1402.5 (2) |

| Z | 4 |

Data sourced from a 2012 publication. nih.gov

The molecule exhibits a twisted conformation at the S-N bond, with a torsion angle of 75.0 (2)°. nih.gov The dihedral angle between the sulfonylbenzene and aniline rings is 54.97 (11)°. nih.gov A key feature of the molecular structure is the conformation of the N-H bond in the -SO₂-NH- segment, which is syn to both the ortho-nitro group in the sulfonylbenzene ring and the ortho-chloro atom in the aniline ring. nih.gov

In the crystal structure, molecules are linked by N-H···O(S) hydrogen bonds, forming chains. nih.gov The amide hydrogen atom also participates in a bifurcated hydrogen bond. nih.gov

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value |

|---|---|

| S-O1 | 1.431(2) Å |

| S-O2 | 1.434(2) Å |

| S-N1 | 1.651(2) Å |

| S-C1 | 1.777(2) Å |

| N1-C7 | 1.423(3) Å |

| O1-S-O2 | 120.3(1)° |

| O1-S-N1 | 107.5(1)° |

| O2-S-N1 | 107.2(1)° |

| C7-N1-S | 122.9(2)° |

Data sourced from a 2012 publication. nih.gov

Structure

3D Structure

特性

IUPAC Name |

N-(2-chlorophenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-5-1-2-6-10(9)14-20(18,19)12-8-4-3-7-11(12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOYBIMMIKTZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257343 | |

| Record name | N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117561-95-2 | |

| Record name | N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117561-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 2 Chlorophenyl 2 Nitrobenzenesulfonamide

Conventional Synthesis Strategies (e.g., Reaction of 2-nitrobenzenesulfonylchloride with 2-chloroaniline)

The most common and straightforward method for synthesizing N-(2-chlorophenyl)-2-nitrobenzenesulfonamide is the condensation reaction between 2-nitrobenzenesulfonyl chloride and 2-chloroaniline (B154045). nih.gov This reaction, a classic example of sulfonamide bond formation, involves the nucleophilic attack of the amino group of 2-chloroaniline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired sulfonamide.

The established procedure involves heating a mixture of the two reactants. nih.gov For instance, treating 2-nitrobenzenesulfonyl chloride with 2-chloroaniline and boiling the mixture for approximately 15 minutes yields the crude product. nih.gov Upon cooling, the reaction mixture is poured into ice-cold water to precipitate the solid this compound. nih.govnih.govnih.gov

Table 1: Conventional Synthesis Reaction Parameters

| Parameter | Details | Source(s) |

| Reactants | 2-nitrobenzenesulfonyl chloride, 2-chloroaniline | nih.gov |

| Reaction Type | Nucleophilic Acyl Substitution | General Chemistry Principle |

| Conditions | Boiling for 15 minutes | nih.gov |

| Work-up | Poured into ice-cold water | nih.govnih.govnih.gov |

In the conventional synthesis, the reactants are typically used in a stoichiometric ratio (1:1). nih.gov This ensures that, theoretically, both starting materials are fully consumed. The reaction produces hydrogen chloride (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base is often added. While the simple boiling method may proceed without an added base, many sulfonamide syntheses incorporate a tertiary amine, such as pyridine (B92270) or triethylamine, to act as an HCl scavenger. researchgate.netchemicalbook.com

Optimization of this synthesis focuses on maximizing yield and purity. Key parameters that can be adjusted include:

Temperature: While boiling is reported, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of side products.

Reaction Time: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) can determine the optimal time to stop the reaction, preventing product degradation or side reactions from prolonged heating.

Solvent: The use of an inert solvent, such as dichloromethane (B109758) or pyridine (which can also act as the base), can facilitate the reaction by ensuring the reactants are in the same phase and can help control the reaction temperature. researchgate.net

Post-synthesis, the crude this compound requires purification to remove unreacted starting materials and byproducts. The initial work-up involves filtering the precipitated solid and washing it thoroughly. A wash with cold water helps remove water-soluble impurities, and a subsequent wash with dilute HCl is effective for removing any excess 2-chloroaniline. nih.govnih.govnih.gov

The primary method for purifying the crude solid is recrystallization. wisc.edumt.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, dilute ethanol (B145695) is an effective solvent. nih.gov The process involves:

Dissolving the crude solid in a minimal amount of boiling dilute ethanol to form a saturated solution.

If any insoluble impurities are present, the hot solution is filtered. wisc.edu

The clear solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form.

The soluble impurities remain in the cooled solvent (the mother liquor).

The pure crystals are then isolated by suction filtration and dried. researchgate.net

The purity of the final product can be confirmed by its sharp melting point; for this compound, this is 145°C. nih.gov

Table 2: Purification Steps

| Step | Procedure | Purpose | Source(s) |

| 1. Filtration | Suction filtration of the initial precipitate | Isolate crude product | nih.gov |

| 2. Washing | Thorough washing with cold water and dilute HCl | Remove excess sulfonyl chloride and aniline (B41778) | nih.govnih.govnih.gov |

| 3. Recrystallization | Dissolving in minimal hot dilute ethanol and slow cooling | Remove soluble impurities | nih.gov |

| 4. Final Isolation | Suction filtration of crystals and drying | Obtain pure, dry product | wisc.eduresearchgate.net |

Exploration of Novel and Green Synthesis Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, avoid harsh conditions, and improve efficiency. Research into the synthesis of sulfonamides has led to the development of several innovative approaches that move beyond the conventional methods.

Recent advancements have focused on creating N-aryl sulfonamides without the need for traditional transition-metal catalysts or complex organic ligands, which can be costly and difficult to remove from the final product. One such strategy involves the use of o-silylaryl triflates, which can react with sulfonamides in the presence of a simple fluoride (B91410) source like cesium fluoride (CsF) under mild, transition-metal-free conditions. nih.gov Another approach is the development of ligand-free copper-catalyzed N-arylation reactions, which simplify the catalytic system while maintaining high efficiency. researchgate.net These methods offer milder reaction conditions and a reduced environmental footprint compared to some traditional cross-coupling reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. psu.edu By using microwave irradiation, which heats the reaction mixture directly and uniformly, this technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govmdpi.com The synthesis of this compound could be adapted for microwave conditions, likely by mixing the reactants in a suitable solvent within a sealed microwave vessel and irradiating for a short period. This would represent a significant improvement in terms of energy consumption and time efficiency over the conventional boiling method. jocpr.com

Solid-phase synthesis offers a streamlined approach to chemical synthesis and purification, particularly for creating libraries of related compounds. In this methodology, one of the reactants is chemically attached to an insoluble polymer resin. luxembourg-bio.com For the synthesis of this compound, a solid-supported version of 2-chloroaniline could be reacted with 2-nitrobenzenesulfonyl chloride in solution. After the reaction is complete, the resin-bound product is easily purified by simply washing the resin to remove all excess reagents and byproducts. The final, pure product is then cleaved from the resin. researchgate.netdiva-portal.org A general and mild method for the N-arylation of sulfonamides on solid supports has been reported using copper acetate (B1210297) and triethylamine, demonstrating the feasibility of this approach for this class of compounds. acs.org This strategy significantly simplifies the purification process, avoiding the need for recrystallization or chromatography.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Application |

| Conventional | Simple, well-established procedure | Small to medium scale synthesis |

| Catalyst/Ligand-Free | Avoids metal/ligand contamination, milder conditions | Synthesis of high-purity materials |

| Microwave-Assisted | Rapid reaction times, improved energy efficiency | High-throughput synthesis, rapid optimization |

| Solid-Phase | Simplified purification, potential for automation | Combinatorial chemistry, library synthesis |

Mechanistic Investigations of C-N Bond Formation in Sulfonamides

The formation of the sulfonamide linkage can proceed through either S-N or C-N bond construction. While the classical synthesis of this compound exemplifies S-N bond formation, extensive research has been dedicated to understanding the mechanisms of C-N cross-coupling reactions to form N-aryl sulfonamides. These methods are particularly valuable as they often overcome the limitations of substrate scope and functional group tolerance inherent in older techniques.

Transition-metal catalysis, particularly with nickel, has emerged as a powerful tool for C-N bond formation. One efficient nickel-catalyzed methodology facilitates the coupling between primary sulfonamides and aryl electrophiles. Mechanistic studies of these reactions suggest that a challenging C-N bond reductive elimination step can be facilitated through the excited state of a nickel photocatalyst. Another approach uses a Ni(cod)(DQ) catalyst for the C-N cross-coupling of N-arylsulfonamides with aryl bromides, which is compatible with a wide range of electron-rich and electron-deficient substrates.

Recent mechanistic studies have also explored novel, metal-free pathways. One such investigation proposes an isodiazene radical chain mechanism for the synthesis of primary sulfonamides via SO₂ insertion into the C-N bond of primary amines. This process generates an intermediate sulfinate that reacts with an anomeric amide to forge the S-N bond. In other studies involving sulfonamides as nitrogen-centered radical precursors, a radical-radical coupling strategy has been used to construct C-N bonds under transition-metal-free conditions, leading to the formation of amidines. Mechanistic experiments, including radical trapping and deuterium (B1214612) labeling, support an intramolecular radical net-1,2-hydrogen-atom transfer (HAT) pathway in some of these transformations.

Iron-catalyzed reactions using nitroarenes have also been mechanistically scrutinized. Studies indicate that the crucial N-S bond may be formed through the direct coupling of the nitroarene with sodium arylsulfinate before the reduction of the nitro group. A proposed mechanism involves an N-aryl-N-arenesulfonylhydroxylamine intermediate.

Challenges and Future Directions in Sulfonamide Synthesis Research

Despite the development of numerous synthetic methods, significant challenges remain in sulfonamide synthesis. Traditional approaches often require harsh reaction conditions, such as the use of highly acidic and polluting reagents like chlorosulfonic acid to prepare sulfonyl chloride precursors. These reagents are not suitable for sensitive or unstable intermediates, and the sulfonation process itself can be hazardous. Furthermore, sulfonyl chlorides are often moisture-sensitive, and their synthesis can have limitations regarding functional group tolerance. The reliance on potentially genotoxic aromatic amines is another major drawback of conventional methods.

Future research in sulfonamide synthesis is heavily focused on overcoming these challenges by developing greener, safer, and more efficient protocols. Key goals include reducing reaction times and temperatures, avoiding toxic solvents, and minimizing catalyst loading. The adoption of green synthesis technologies such as enzyme catalysis, photocatalysis, and electrocatalysis holds significant promise. For example, an elegant electrochemical synthesis of sulfonamides using thiols and amines has been demonstrated.

The development of novel reagents is another critical area. The use of sulfur dioxide surrogates, such as DABSO, in copper-catalyzed reactions with boronic acids and amines, offers a more benign alternative to traditional sulfonylating agents. Similarly, new sulfinylamine reagents have been developed for the rapid synthesis of primary sulfonamides from organometallic nucleophiles under mild conditions. Ultimately, the exploration of green production processes that reduce or eliminate the use and generation of hazardous substances remains a paramount challenge and a primary direction for future research in the field.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography Studies of N-(2-chlorophenyl)-2-nitrobenzenesulfonamide

X-ray diffraction analysis of single crystals of this compound has provided a definitive determination of its molecular structure and supramolecular assembly.

The crystallographic investigation of this compound has revealed that it crystallizes in the monoclinic system. The specific space group has been identified as P2₁/c . This space group is centrosymmetric and is common for organic molecules.

The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions and angles of this repeating unit have been precisely measured. The unit cell contains four molecules (Z = 4). In the solid state, the molecule adopts a twisted conformation at the S—N bond. A key feature of its conformation is that the N—H bond in the sulfonamide linkage (–SO₂—NH–) is oriented syn to both the ortho-nitro group on the sulfonylbenzene ring and the ortho-chloro atom on the aniline (B41778) ring researchgate.net.

| Parameter | Value |

|---|---|

| a (Å) | 9.2477 (9) |

| b (Å) | 15.293 (1) |

| c (Å) | 10.4671 (9) |

| β (°) | 108.66 (1) |

| Volume (ų) | 1402.5 (2) |

| Z | 4 |

| Angle Type | Atoms Involved | Value (°) |

|---|---|---|

| Torsion Angle | C-S-N-C | 75.0 (2) |

| Dihedral Angle | Sulfonyl Ring – Aniline Ring | 54.97 (11) |

The stability of the crystal lattice is derived from a network of intermolecular interactions that hold the molecules together. In the crystal structure of this compound, hydrogen bonding plays a crucial role.

The amide hydrogen atom is involved in a bifurcated hydrogen bond. This includes an intramolecular hydrogen bond with an oxygen atom of the ortho-nitro group and an intermolecular hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule researchgate.net. These interactions lead to the formation of specific graph-set motifs, namely S(7) and C(4) researchgate.net. The intermolecular N—H···O(S) hydrogen bonds are particularly significant as they link the molecules into chains within the crystal lattice researchgate.net.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1N···O1ⁱ | 0.84 (2) | 2.17 (2) | 2.844 (2) | 138 (2) |

| N1—H1N···O3 | 0.84 (2) | 2.49 (2) | 3.099 (3) | 130 (2) |

Symmetry code: (i) x, -y+3/2, z-1/2

Analysis of Intermolecular Interactions in Crystal Packing

π-π Stacking Interactions

In the crystal lattice of this compound, the molecules are primarily linked into chains via N—H⋯O(S) hydrogen bonds. nih.gov While the primary packing force is hydrogen bonding, the potential for π-π stacking interactions between the aromatic rings of adjacent molecules exists. The observed dihedral angle of 54.97 (11)° between the rings of a single molecule indicates a non-parallel arrangement within the molecule itself. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide a detailed fingerprint of this compound, confirming the presence of key functional groups and providing information about the electronic environment of its atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound is instrumental in identifying its characteristic functional groups. Although the specific spectrum for this compound is not publicly available, the expected absorption frequencies can be inferred from data on closely related nitrobenzenesulfonamides and N-(chlorophenyl)sulfonamides.

Key vibrational modes include the N-H stretch, the asymmetric and symmetric stretches of the sulfonyl group (SO2), and the asymmetric and symmetric stretches of the nitro group (NO2). The S-N stretching vibration is also a characteristic feature.

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in this compound and Related Compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3200 |

| SO₂ | Asymmetric Stretching | 1375 - 1310 |

| SO₂ | Symmetric Stretching | 1180 - 1150 |

| NO₂ | Asymmetric Stretching | 1570 - 1500 |

| NO₂ | Symmetric Stretching | 1370 - 1320 |

| S-N | Stretching | 950 - 890 |

Data compiled from typical values for related sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H NMR: The proton spectrum would be expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton of the N-H group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the 2-chlorophenyl ring and the 2-nitrophenyl ring would exhibit distinct splitting patterns due to their substitution and coupling with neighboring protons.

¹³C NMR: The carbon spectrum would display distinct signals for each of the 12 carbon atoms in the molecule. The carbons attached to the electron-withdrawing sulfonyl and nitro groups, as well as the chlorine atom, would be shifted downfield. The chemical shifts of the aromatic carbons would fall in the typical range of δ 110-150 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on Analogous Compounds.

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.5 |

| ¹H | Amine (N-H) | 9.0 - 11.0 (in DMSO-d₆) |

| ¹³C | Aromatic (C-H) | 110 - 140 |

Predicted ranges are based on published data for N-(chlorophenyl)- and nitrobenzenesulfonamide derivatives.

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the aromatic rings, which are influenced by the nitro and sulfonyl substituents. Nitroaromatic compounds typically exhibit strong absorptions in the UV region. The spectrum would likely show π→π* transitions associated with the benzene (B151609) rings and potentially n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and sulfonyl groups. The precise wavelength of maximum absorption (λmax) would be influenced by the solvent polarity. For similar nitro-substituted benzenoid compounds, strong absorptions are often observed in the 250-350 nm range.

Comparison of Structural Parameters with Related N-(aryl)- and N-(aroylsulfonamide) Derivatives

The structural parameters of this compound can be contextualized by comparison with other N-(aryl)- and N-(aroylsulfonamide) derivatives. This comparative analysis highlights the influence of different substituents on the molecular conformation and crystal packing.

In a related compound, N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide, the S-N bond torsion angle is -59.68 (17)°, and the dihedral angle between the aromatic rings is 71.2 (1)°. nih.gov This contrasts with the 75.0 (2)° torsion angle and 54.97 (11)° dihedral angle in this compound, indicating that the replacement of the benzoyl group with a phenyl group significantly alters the molecular twist. nih.gov

Table 3: Comparison of Selected Torsion and Dihedral Angles in this compound and Related Derivatives.

| Compound | S-N Torsion Angle (°) | Dihedral Angle between Rings (°) |

|---|---|---|

| This compound | 75.0 (2) | 54.97 (11) |

| N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide | -59.68 (17) | 71.2 (1) |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | -58.6 (3) | 30.51 (14) |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 66.56 (3) | 41.05 (5) |

This comparative data underscores the conformational flexibility of the sulfonamide linkage and the significant role that electronic and steric effects of substituents play in determining the preferred three-dimensional structure of these molecules in the solid state.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis:The absence of quantum chemical calculations means that a detailed analysis of the electronic properties is also unavailable. This includes:

While research exists for structurally related arylsulfonamides and isomers, the strict focus on N-(2-chlorophenyl)-2-nitrobenzenesulfonamide as per the user's request prevents the inclusion of such data. The scientific community has yet to publish a dedicated computational study that would provide the specific, detailed findings required to construct the requested article. Therefore, the creation of a scientifically accurate and non-speculative article based on the provided outline is not possible at this time.

Vibrational Spectroscopy Simulations and Assignments

Computational methods, particularly Density Functional Theory (DFT), are standardly used to simulate the vibrational spectra (Infrared and Raman) of molecules. These simulations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

Calculated Harmonic Wavenumbers and Potential Energy Distribution (PED) Analysis

A key component of theoretical vibrational analysis is the calculation of harmonic wavenumbers. These calculations predict the frequencies of the fundamental vibrational modes of the molecule in the gaseous phase. To correlate these theoretical frequencies with experimental data, which is often recorded on solid samples, a scaling factor is typically applied.

Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode. PED analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration. For this compound, this would involve assigning calculated wavenumbers to motions like N-H stretching, S=O symmetric and asymmetric stretching, C-Cl stretching, NO2 group vibrations, and various phenyl ring modes.

Solvent Effects on Vibrational Frequencies

The vibrational frequencies of a molecule can be influenced by its environment. Theoretical calculations can model these solvent effects using various models, such as the Polarizable Continuum Model (PCM). By performing the frequency calculations with the molecule embedded in a dielectric continuum representing a solvent (e.g., water, ethanol), researchers can predict how the vibrational frequencies will shift compared to the gas phase. These shifts are primarily due to intermolecular interactions like hydrogen bonding, which can affect the strength and vibrational frequency of bonds like N-H and S=O. For similar sulfonamides, studies have shown that polar solvents can cause noticeable shifts in the vibrational frequencies of the SO2 and NH groups.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of the NLO properties of a molecule, providing insight into its potential as an NLO material.

Polarizability and Hyperpolarizability Calculations

The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. These properties describe how the electron cloud of a molecule is distorted by an external electric field. DFT calculations are a common method to compute these parameters. The calculated values for the static dipole moment (μ), the mean polarizability (⟨α⟩), and the total first hyperpolarizability (β₀) would indicate the magnitude of the NLO response of this compound.

Correlation with Electronic Structure and Intramolecular Charge Transfer

The NLO properties of organic molecules are often linked to intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. For this compound, the nitro group (-NO2) is a strong electron acceptor. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the nature of the electronic transitions. A small HOMO-LUMO energy gap and significant spatial separation between the HOMO (often localized on the donor part) and the LUMO (on the acceptor part) are indicative of ICT. This charge transfer upon excitation is a key mechanism that enhances the first hyperpolarizability (β₀) and thus the NLO response.

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG))

Topological analysis of the electron density provides profound insights into the chemical bonding and non-covalent interactions within a molecule.

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. By locating bond critical points (BCPs) and analyzing the values of the electron density and its Laplacian at these points, AIM can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic).

The Reduced Density Gradient (RDG) method is a powerful tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis for this compound would map the regions of these weak interactions within the molecule, which are crucial for understanding its crystal packing and conformation.

Molecular Interactions and Recognition Mechanisms Computational Aspects

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is primarily used to predict the interaction between a small molecule (ligand) and a protein's binding site.

The theoretical interaction of N-(2-chlorophenyl)-2-nitrobenzenesulfonamide with a protein target would be governed by a variety of non-covalent forces. Analysis of its structure reveals several key features that can participate in these interactions. The molecule possesses a twisted conformation at the S—N bond, with a significant dihedral angle between the sulfonylbenzene and aniline (B41778) rings nih.gov.

Key potential interactions include:

Hydrogen Bonding: The N—H bond in the sulfonamide linker (–SO2—NH–) acts as a hydrogen bond donor. The oxygen atoms of the sulfonyl group (SO2) and the nitro group (NO2) are potent hydrogen bond acceptors nih.govmdpi.com. In crystal structures of related compounds, the amide H-atom has been observed to form bifurcated hydrogen bonds nih.govnih.gov.

Hydrophobic Interactions: The two aromatic rings (the 2-chlorophenyl ring and the 2-nitrobenzenesulfonyl ring) can engage in hydrophobic interactions with nonpolar residues within a protein's binding pocket.

Electrostatic and van der Waals Interactions: The electron-withdrawing nitro and chloro groups, along with the sulfonyl moiety, create a specific electrostatic potential surface that influences how the molecule orients itself within the electric field of a binding site. Docking simulations for other sulfonamide derivatives have revealed the importance of such interactions with active site residues researchgate.net.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Participating Group(s) on the Ligand |

|---|---|

| Hydrogen Bond Donor | Amine (N-H) |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (SO2), Nitro Oxygens (NO2) |

| Aromatic/Hydrophobic | 2-chlorophenyl ring, 2-nitrobenzenesulfonyl ring |

| Halogen Bonding | Chlorine atom |

Following the initial prediction of a binding pose by molecular docking, more rigorous methods are often employed to refine the prediction and estimate the binding free energy, which is a theoretical measure of binding affinity.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for this purpose nih.govdeeporigin.com. These approaches calculate the binding free energy by combining the molecular mechanics energy of the complex in a vacuum with the free energy of solvation deeporigin.comresearchgate.net.

The general equation is: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each free energy term (G) is calculated as: G_x = E_MM + G_solvation - TΔS

E_MM: The molecular mechanics energy, including internal energies (bond, angle, dihedral) and non-bonded energies (van der Waals and electrostatic).

G_solvation: The energy required to transfer the solute from a vacuum into the solvent. It has two components: a polar contribution calculated by the PB or GB model and a non-polar contribution estimated from the solvent-accessible surface area (SASA).

TΔS: The conformational entropy change upon binding, which is computationally expensive and often omitted in routine calculations, leading to a relative, rather than absolute, binding energy estimate nih.gov.

These methods provide a balance between computational efficiency and accuracy, allowing for the ranking of different compounds or different binding poses after docking simulations deeporigin.comfrontiersin.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a ligand-receptor complex, an MD simulation can reveal:

The stability of the predicted binding pose.

The flexibility of the ligand and protein within the binding site.

The role of water molecules in mediating interactions.

Conformational changes in the protein induced by ligand binding.

In studies of other sulfonamide derivatives, MD simulations have been used to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex, which suggests the stability of the compound in the binding site over the simulation time researchgate.netnih.gov. Such simulations provide stronger evidence to support docking results by confirming that the predicted interactions are maintained in a dynamic, solvated environment nih.gov.

Pharmacophore Modeling and Design Principles

A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) in a three-dimensional space that are necessary for a molecule to bind to a specific target receptor dovepress.comnih.gov.

A pharmacophore model for this compound could be generated based on its structure. Such a model would likely include:

One hydrogen bond donor feature (from the N-H group).

Multiple hydrogen bond acceptor features (from the SO2 and NO2 groups).

Two aromatic/hydrophobic features (from the phenyl rings).

These features are arranged in a specific 3D geometry defined by the molecule's conformation nih.gov. Pharmacophore models are widely used in virtual screening to search large compound databases for new molecules that match the required interaction pattern, potentially identifying structurally diverse compounds with similar activity dovepress.comnih.gov.

Computational Chemical Space Exploration for Sulfonamide Scaffolds

The term "chemical space" refers to the vast multidimensional space that encompasses all possible molecules sci-hub.box. Computational exploration of this space is a key strategy in drug discovery to identify novel molecular scaffolds. For the sulfonamide scaffold, computational methods can be used to explore how different substituents on the aromatic rings would affect the molecule's properties and potential biological activity.

By applying theoretical and computational chemistry, researchers can systematically classify and analyze the chemical space of sulfonamides sci-hub.box. This involves generating virtual libraries of related compounds and predicting their properties. This exploration can be guided by existing structure-activity relationships or by using algorithms to navigate the chemical space between known active and inactive molecules researchgate.net. Such approaches allow for the rational design of new sulfonamide derivatives with potentially improved characteristics, moving beyond the limitations of existing chemical libraries researchgate.netyork.ac.uk.

Synthesis and Characterization of N 2 Chlorophenyl 2 Nitrobenzenesulfonamide Derivatives

Rational Design of Analogs for Structure-Property Relationship (SPR) Studies

The rational design of analogs of N-(2-chlorophenyl)-2-nitrobenzenesulfonamide for Structure-Property Relationship (SPR) studies is a systematic process aimed at understanding how specific structural modifications influence the compound's physicochemical properties, such as solubility, crystal packing, and conformational flexibility. This approach is crucial for fine-tuning molecular architectures to achieve desired material characteristics. The design process often involves computational modeling and a deep understanding of organic synthesis principles.

Key considerations in the rational design of these analogs include:

Conformational Constraints: Incorporating rigid moieties or groups that restrict bond rotation to study the influence of specific conformations on crystal packing and intermolecular interactions.

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups to systematically alter the electronic distribution within the molecule and observe the effects on properties like hydrogen bonding capabilities and π-π stacking interactions.

Enhancement of Solubility: Incorporating polar functional groups or ionizable centers to improve aqueous solubility, a critical factor in many applications.

The following table outlines some examples of rational design strategies for this compound analogs:

| Design Strategy | Example Modification | Rationale for SPR Studies |

| Steric Hindrance | Introduction of a methyl group ortho to the chloro substituent on the aniline (B41778) ring. | To investigate the impact of increased steric bulk on the dihedral angle between the aromatic rings and its effect on crystal packing. |

| Electronic Modulation | Replacement of the nitro group with a cyano or trifluoromethyl group. | To study the effect of different electron-withdrawing groups on the acidity of the sulfonamide N-H and subsequent hydrogen bonding patterns. |

| Hydrogen Bond Donors/Acceptors | Introduction of a hydroxyl or methoxy group on either aromatic ring. | To explore the formation of additional hydrogen bonds and their influence on the supramolecular architecture. |

| Bioisosteric Replacement | Substitution of the phenyl ring with a pyridine (B92270) or thiophene ring. | To assess the impact of heteroatoms on molecular conformation and intermolecular interactions. |

Synthetic Strategies for Modified Sulfonamide Scaffolds

The synthesis of this compound derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with a corresponding substituted aniline. researchgate.net The versatility of this synthetic route allows for extensive modifications to both the aniline and sulfonylbenzene moieties.

Modifications to the aniline portion of the molecule are generally accomplished by utilizing commercially available or synthetically prepared substituted anilines. The reaction between an aniline and a sulfonyl chloride is a well-established method for forming the sulfonamide bond. ekb.eg The reactivity of the aniline can be influenced by the nature and position of the substituents on the aromatic ring.

Common synthetic approaches for varying the aniline moiety include:

Direct Sulfonylation of Substituted Anilines: This is the most straightforward method, where 2-nitrobenzenesulfonyl chloride is reacted with a variety of substituted anilines in the presence of a base like pyridine. ekb.eg

Palladium-Catalyzed Cross-Coupling Reactions: For more complex derivatives, palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed to couple the sulfonamide with a substituted aryl halide.

The following table provides examples of derivatives with variations in the aniline moiety and the general synthetic approach.

| Derivative Name | Modification on Aniline Moiety | General Synthetic Approach |

| N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide | Additional chloro group at the 4-position | Reaction of 2-nitrobenzenesulfonyl chloride with 2,4-dichloroaniline. |

| N-(2-chloro-5-methylphenyl)-2-nitrobenzenesulfonamide | Methyl group at the 5-position | Reaction of 2-nitrobenzenesulfonyl chloride with 2-chloro-5-methylaniline. |

| N-(2-chloro-4-fluorophenyl)-2-nitrobenzenesulfonamide | Fluoro group at the 4-position | Reaction of 2-nitrobenzenesulfonyl chloride with 2-chloro-4-fluoroaniline. |

Alterations to the sulfonylbenzene ring are achieved by starting with the appropriately substituted benzenesulfonyl chloride. These starting materials can be synthesized from the corresponding sulfonic acids or through direct chlorosulfonation of a substituted benzene (B151609).

Key synthetic strategies for modifying the sulfonylbenzene ring include:

Synthesis from Substituted Sulfonic Acids: Substituted benzenesulfonic acids can be converted to their corresponding sulfonyl chlorides using reagents like thionyl chloride or phosphorus pentachloride.

Direct Chlorosulfonation: Aromatic compounds can be directly chlorosulfonated using chlorosulfonic acid, although this method may lack regioselectivity for some substrates.

The table below illustrates examples of derivatives with modifications on the sulfonylbenzene ring.

| Derivative Name | Modification on Sulfonylbenzene Ring | General Synthetic Approach |

| N-(2-chlorophenyl)-2,4-dinitrobenzenesulfonamide | Additional nitro group at the 4-position | Reaction of 2,4-dinitrobenzenesulfonyl chloride with 2-chloroaniline (B154045). |

| N-(2-chlorophenyl)-4-chloro-2-nitrobenzenesulfonamide | Chloro group at the 4-position | Reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-chloroaniline. |

| N-(2-chlorophenyl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group at the 4-position | Reaction of 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride with 2-chloroaniline. |

The incorporation of heterocyclic rings into the sulfonamide scaffold can significantly alter its physicochemical properties. nih.govmdpi.com Five-membered heterocyclic sulfonamides, in particular, have been shown to be effective in various applications. nih.gov The synthesis of such derivatives can be approached in two primary ways: by using a heterocyclic amine to react with a benzenesulfonyl chloride, or by using a heterocyclic sulfonyl chloride to react with an aniline.

Recent advances in synthetic chemistry have provided novel methods for the preparation of heterocyclic sulfonamides. For instance, N-heterocyclic sulfonamides can be synthesized from bicyclic terpenoids, which offers a promising avenue for creating structurally diverse compounds. nih.gov

Examples of derivatives incorporating heterocyclic moieties are presented in the table below.

| Derivative Name | Heterocyclic Moiety | Position of Incorporation | General Synthetic Approach |

| N-(pyridin-2-yl)-2-nitrobenzenesulfonamide | Pyridine | Aniline Moiety | Reaction of 2-nitrobenzenesulfonyl chloride with 2-aminopyridine. |

| N-(2-chlorophenyl)thiophene-2-sulfonamide | Thiophene | Sulfonylbenzene Moiety | Reaction of thiophene-2-sulfonyl chloride with 2-chloroaniline. |

| N-(1H-indazol-5-yl)-2-nitrobenzenesulfonamide | Indazole | Aniline Moiety | Reaction of 2-nitrobenzenesulfonyl chloride with 5-aminoindazole. |

Impact of Substituent Effects on Molecular Conformation and Intermolecular Interactions

The introduction of different substituents on either the aniline or the sulfonylbenzene ring of this compound has a profound impact on its molecular conformation and the resulting intermolecular interactions in the solid state. nih.govnih.govresearchgate.net These interactions, primarily hydrogen bonding and π-π stacking, are the main drivers for the crystal packing of sulfonamides. nih.govresearchgate.net

The conformation of the molecule is notably twisted at the S-N bond. nih.gov The dihedral angle between the sulfonylbenzene and aniline rings is a key conformational parameter that is sensitive to the nature and position of substituents. nih.gov For instance, in the parent compound, this dihedral angle is approximately 55°. nih.gov

Substituent Effects on Hydrogen Bonding:

The sulfonamide group (–SO2NH–) is a potent hydrogen bond donor (N-H) and acceptor (S=O). The strength and pattern of these hydrogen bonds can be modulated by substituents. Electron-withdrawing groups on the sulfonylbenzene ring increase the acidity of the N-H proton, leading to stronger hydrogen bonds. Conversely, electron-donating groups on the aniline ring can increase the basicity of the nitrogen atom. In the crystal structure of this compound, the amide hydrogen atom participates in bifurcated hydrogen bonding, forming both intramolecular and intermolecular contacts. nih.gov

The table below summarizes the influence of different substituents on hydrogen bonding patterns.

| Substituent | Position | Effect on N-H Acidity | Expected Impact on Hydrogen Bonding |

| Nitro (NO2) | 4-position of sulfonylbenzene | Increase | Stronger N-H···O hydrogen bonds |

| Methoxy (OCH3) | 4-position of aniline | Decrease | Weaker N-H···O hydrogen bonds |

| Chloro (Cl) | 4-position of sulfonylbenzene | Increase | Stronger N-H···O hydrogen bonds |

Substituent Effects on π-π Interactions:

π-π stacking interactions between the aromatic rings of adjacent molecules also play a crucial role in the crystal packing of sulfonamides. nih.gov The nature of the substituents can influence the strength and geometry of these interactions. Electron-withdrawing groups can decrease the electron density of the aromatic ring, favoring interactions with electron-rich rings.

Theoretical Insights into Derivative Design and Reactivity

Theoretical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the design and reactivity of this compound derivatives. iucr.orgnih.gov These computational methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic features, which can guide synthetic efforts and help in the interpretation of experimental data.

Molecular Geometry Optimization:

DFT calculations can be used to determine the most stable conformation of a molecule in the gas phase. These optimized geometries often show good agreement with experimental data obtained from X-ray crystallography. iucr.org For sulfonamides, theoretical studies have shown that there are typically two main conformations related to the rotation around the S-N bond. nih.gov

Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in understanding the electronic properties and reactivity of a molecule. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. Computational studies can predict how different substituents will affect the HOMO and LUMO energy levels, thereby providing a theoretical basis for designing derivatives with specific electronic properties.

The following table presents a hypothetical comparison of calculated electronic properties for different derivatives.

| Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Parent Compound | - | -6.5 | -2.0 | 4.5 |

| 4-Nitro Derivative | 4-NO2 on sulfonylbenzene | -6.8 | -2.5 | 4.3 |

| 4-Methoxy Derivative | 4-OCH3 on aniline | -6.2 | -1.8 | 4.4 |

Molecular Electrostatic Potential (MEP) Mapping:

MEP maps are useful for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. These maps can also help in understanding and predicting intermolecular interactions, such as hydrogen bonding. For sulfonamides, the MEP typically shows negative potential around the oxygen atoms of the sulfonyl group, indicating their role as hydrogen bond acceptors.

By leveraging these theoretical tools, researchers can rationally design new derivatives of this compound with tailored properties, optimizing their synthesis and characterization for various scientific and technological applications.

Future Research Directions and Advanced Methodologies

Development of Machine Learning and AI in Predicting Sulfonamide Properties

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of sulfonamides by enabling rapid and accurate prediction of their physicochemical and biological properties. arxiv.orgmdpi.com Traditional experimental approaches for property determination can be time-consuming and resource-intensive. chemrxiv.orgchemrxiv.org ML models, trained on large datasets of known sulfonamides, can learn complex structure-property relationships and predict characteristics for novel compounds like N-(2-chlorophenyl)-2-nitrobenzenesulfonamide. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. researchgate.netnih.govresearchgate.net These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to build statistical and ML-based correlations with specific properties. protoqsar.com For instance, a QSAR model could predict the antibacterial activity or receptor binding affinity of this compound based on its structural features. jbclinpharm.orgnih.gov

Common Machine Learning Algorithms in Sulfonamide Research:

| Algorithm | Description | Application in Sulfonamide Research |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.net | Predicting antibacterial activity, classifying compounds based on toxicity profiles. researchgate.net |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. researchgate.net | Classifying sulfonamides as active or inactive against a particular biological target. researchgate.net |

| Artificial Neural Network (ANN) | A computational model inspired by the structure and function of biological neural networks. researchgate.netjbclinpharm.org | Developing complex QSAR models for predicting a wide range of properties, including solubility and biological activity. researchgate.netjbclinpharm.org |

| Deep Neural Networks (DNN) | A class of ANNs with multiple layers between the input and output layers, capable of learning highly complex patterns. arxiv.org | Advanced QSAR modeling and predicting drug-target interactions. mdpi.com |

These computational tools can significantly accelerate the discovery and optimization of new sulfonamide-based drugs and materials by prioritizing candidates for synthesis and experimental testing. arxiv.org

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding the kinetics and mechanisms of the synthesis of this compound is crucial for process optimization and ensuring product quality. Advanced spectroscopic techniques, particularly those that allow for in situ (in the reaction mixture) monitoring, provide real-time insights into the reaction progress. mt.com

Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for this purpose. openaccessjournals.comsolubilityofthings.comkhanacademy.orgsustainability-directory.com By inserting a probe directly into the reaction vessel, chemists can track the disappearance of reactants and the appearance of intermediates and products by monitoring their characteristic vibrational bands. mt.com This real-time data allows for precise determination of reaction endpoints, identification of potential side reactions, and a deeper understanding of the reaction mechanism.

Advanced Nuclear Magnetic Resonance (NMR) techniques can also be employed for in situ analysis, providing detailed structural information about the species present in the reaction mixture at any given time. youtube.com These methods are part of a broader approach known as Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes.

Novel Computational Algorithms for Enhanced Molecular Modeling

Computational chemistry provides a powerful lens for examining the properties and behavior of molecules at the atomic level. For this compound, novel computational algorithms can offer unprecedented insights into its electronic structure, conformation, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. nih.govresearchgate.netresearchgate.net DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govmdpi.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and optical properties. researchgate.net

Key Parameters from DFT Calculations:

| Parameter | Significance |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. mdpi.com |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra, aiding in structural confirmation. nih.gov |

| HOMO-LUMO Gap | Indicates the molecule's electronic excitability and chemical reactivity. A smaller gap often suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. nih.gov |

These computational studies, especially when combined with experimental data, provide a detailed picture of the molecule's fundamental characteristics. ssrn.comresearchgate.netnih.gov

Exploration of Sulfonamides as Advanced Materials (e.g., NLO materials)

The unique electronic properties of certain organic molecules, including some sulfonamides, make them promising candidates for advanced materials applications. researchgate.net One area of particular interest is nonlinear optics (NLO). researchgate.net NLO materials interact with intense light in a way that alters the light's properties, which is crucial for technologies like optical data storage and signal processing. researchgate.net

The NLO response of a molecule is related to its hyperpolarizability, a measure of how easily the molecule's electron cloud is distorted by an electric field. researchgate.net Molecules with large dipole moments, extended π-conjugated systems, and strong electron-donating and electron-accepting groups often exhibit significant NLO properties. The presence of the nitro group (an electron-withdrawing group) and the substituted phenyl rings in this compound suggests it could be investigated for such properties.

Computational methods, such as DFT, are instrumental in predicting the NLO properties of candidate molecules before their synthesis. africaresearchconnects.comresearch-nexus.netnih.gov By calculating parameters like polarizability and first hyperpolarizability, researchers can screen for promising NLO materials. researchgate.net Crystal engineering, which focuses on designing and controlling the arrangement of molecules in a crystal lattice, is also crucial, as the macroscopic NLO response depends on the alignment of molecules in the solid state. nih.govresearchgate.netacs.orgresearchgate.net

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most powerful approach to fully characterizing this compound involves the tight integration of experimental and theoretical methods. ssrn.comresearchgate.net This synergistic strategy allows for a more complete and validated understanding of the molecule's structure and properties. nih.govnih.gov

For example, the crystal structure of this compound can be determined experimentally using single-crystal X-ray diffraction. researchgate.netmdpi.com This provides precise information about bond lengths, bond angles, and the arrangement of molecules in the solid state. acs.orgacs.org These experimental geometric parameters can then be compared with the optimized geometry calculated using DFT. mdpi.com A good agreement between the experimental and theoretical structures validates the computational model, which can then be used to calculate other properties that are difficult to measure experimentally. nih.govresearchgate.net

Similarly, experimental spectroscopic data from FT-IR, Raman, and NMR can be compared with theoretical spectra generated from DFT calculations. nih.govresearchgate.net This comparison aids in the assignment of spectral features and provides confidence in the structural characterization of the molecule. This integrated approach, combining the tangible results of laboratory experiments with the deep insights of computational modeling, represents the future of molecular science.

Q & A

Q. What is the optimized synthetic route for N-(2-chlorophenyl)-2-nitrobenzenesulfonamide, and how are intermediates purified?

The compound is synthesized by reacting 2-nitrobenzenesulfonyl chloride with 2-chloroaniline in a 1:1 molar ratio under reflux for 15 minutes. Post-reaction, the mixture is cooled, poured into ice-cold water, and filtered. The crude product is washed with cold water and dilute HCl to remove unreacted starting materials. Recrystallization from dilute ethanol yields pure crystals (melting point: 145°C). Purity is confirmed via infrared spectroscopy and single-crystal X-ray diffraction .

Key Purification Steps :

- Use of ice-cold water to precipitate the product.

- Acid washing to eliminate residual aniline.

- Ethanol recrystallization for crystal growth.

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

Q. How do computational methods (e.g., DFT) elucidate electronic properties like HOMO-LUMO gaps and polarizability?

Q. What role do intermolecular interactions play in crystal packing, and how are they analyzed?

Crystal packing is governed by bifurcated N–H···O hydrogen bonds and weak C–H···O interactions. Hirshfeld surface analysis quantifies interaction contributions:

Q. How does substituent variation (e.g., Cl vs. CH₃) impact molecular conformation and bioactivity?

Comparative studies with N-(2-methylphenyl) analogs show that the chloro substituent increases torsional strain (73.90° vs. 74.97° in methyl derivatives) due to steric and electronic effects. This strain alters hydrogen-bonding patterns, potentially affecting biological activity, such as enzyme inhibition .

Methodological Notes

- Crystallographic Refinement : Use SHELXL for structure refinement, applying restraints to NH groups (e.g., N–H = 0.86 Å) and isotropic displacement parameters (1.2–1.5× parent atoms) .

- Handling Sulfonyl Chlorides : Store 2-nitrobenzenesulfonyl chloride at 0–6°C to prevent decomposition. Use anhydrous solvents to avoid hydrolysis during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。